molecular formula C14H14N4O2S B2880714 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole CAS No. 2108943-48-0

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole

Cat. No.: B2880714
CAS No.: 2108943-48-0
M. Wt: 302.35
InChI Key: FRVLSOZARPWTRB-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, thienyl, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole typically involves multi-step reactions. One common method starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then reacted with ethyl chloroacetate to form an ester intermediate. This intermediate undergoes cyclization with thiosemicarbazide to yield the oxadiazole ring. Finally, the thienyl group is introduced through a substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole lies in its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This structural diversity makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-4-5-21-13(8)14-16-15-11(20-14)7-12(19)18-10(3)6-9(2)17-18/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVLSOZARPWTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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